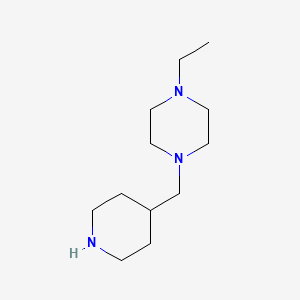

1-Ethyl-4-(piperidin-4-ylmethyl)piperazine

Description

Structural Significance of Piperazine (B1678402) and Piperidine (B6355638) Motifs in Bioactive Compounds

The piperazine and piperidine rings are prevalent structural motifs in a vast number of biologically active compounds and approved drugs. ingentaconnect.commdpi.com Their significance stems from their unique physicochemical properties, which can be tailored to optimize the pharmacokinetic and pharmacodynamic profiles of a drug candidate.

The piperidine moiety, a six-membered saturated heterocycle containing one nitrogen atom, is a fundamental component in numerous pharmaceuticals, including those targeting the central nervous system (CNS). ingentaconnect.com Its saturated nature allows for a three-dimensional arrangement of substituents, which can be crucial for specific receptor interactions. The nitrogen atom in the piperidine ring is typically basic, allowing for the formation of salts, which can enhance aqueous solubility and improve oral bioavailability.

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is another "privileged scaffold" in medicinal chemistry. researchgate.net The presence of two nitrogen atoms provides opportunities for dual substitution, enabling the connection of different pharmacophoric groups within a single molecule. This feature is often exploited in the design of multi-target ligands. Furthermore, the piperazine moiety can influence a molecule's polarity, lipophilicity, and metabolic stability, all of which are critical parameters in drug design.

The combination of these two motifs in 1-Ethyl-4-(piperidin-4-ylmethyl)piperazine results in a scaffold with a unique spatial arrangement and a balance of lipophilic and hydrophilic character. The piperidine ring provides a rigid anchor, while the piperazine moiety introduces a flexible linker with an additional site for substitution, in this case, an ethyl group. This structural combination has been explored for its potential to interact with various biological targets, including G protein-coupled receptors (GPCRs) and ion channels.

| Motif | Key Structural Features | Significance in Drug Design |

| Piperidine | Single nitrogen atom in a six-membered saturated ring | Provides a 3D scaffold, basic nitrogen for salt formation, influences lipophilicity. |

| Piperazine | Two nitrogen atoms at positions 1 and 4 in a six-membered ring | Allows for dual substitution, acts as a versatile linker, modulates physicochemical properties. |

Evolution of Research on this compound and its Analogues

While specific research exclusively focused on this compound is limited in publicly accessible literature, the evolution of research on its analogues and the broader class of piperazine-piperidine linked compounds provides valuable insights. The development of these compounds has often been driven by the need for novel agents with improved efficacy and safety profiles for a range of therapeutic areas.

Early research into piperazine and piperidine derivatives was foundational, establishing their utility as core structures in medicinal chemistry. Over time, the focus has shifted towards the synthesis and evaluation of more complex molecules that combine these two rings. This has been particularly evident in the pursuit of CNS-active agents, where the modulation of multiple receptor systems is often desirable.

The exploration of analogues of this compound has been part of a broader effort to develop compounds with affinity for various receptors, including dopamine (B1211576), serotonin (B10506), and sigma receptors. For instance, studies on related structures have investigated their potential as antipsychotic and analgesic agents. ingentaconnect.comnih.gov The substitution at the N1 position of the piperazine ring, such as the ethyl group in the title compound, is a common strategy to modulate potency, selectivity, and pharmacokinetic properties.

A review of patent literature reveals that compounds with the 4-(piperidin-4-ylmethyl)piperazine core have been investigated for a variety of therapeutic applications. For example, a patent discloses piperidin-4-ylpiperazine compounds for the treatment of HCV infection, highlighting the versatility of this scaffold beyond CNS disorders. While not specifically mentioning the 1-ethyl derivative, this indicates the perceived value of this chemical space by pharmaceutical researchers.

Current Academic Research Landscape and Unaddressed Challenges in Nitrogen-Containing Heterocycles

The current academic research landscape for nitrogen-containing heterocycles is vibrant and multifaceted, with ongoing efforts to develop novel synthetic methodologies, explore new biological targets, and understand complex structure-activity relationships (SAR).

Key Research Areas:

Novel Synthetic Methods: A significant area of research is the development of efficient and stereoselective methods for the synthesis of complex nitrogen-containing heterocycles. This includes the use of transition-metal catalysis and organocatalysis to construct these ring systems with high precision.

Multi-Target Ligand Design: There is a growing interest in designing single molecules that can modulate multiple biological targets simultaneously. The piperazine-piperidine scaffold is well-suited for this approach due to its ability to present different pharmacophores in distinct spatial orientations.

Fragment-Based Drug Discovery: Nitrogen-containing heterocycles are frequently used as starting points in fragment-based drug discovery campaigns. Their well-defined shapes and interaction capabilities make them ideal building blocks for constructing more potent and selective ligands.

Unaddressed Challenges:

Selectivity: Achieving high selectivity for a specific biological target over closely related ones remains a major challenge. The inherent flexibility of some heterocyclic systems can lead to off-target effects.

Pharmacokinetics and Toxicity: While nitrogen-containing heterocycles can improve aqueous solubility, they can also introduce liabilities related to metabolic instability and potential toxicity. Predicting and mitigating these issues early in the drug discovery process is crucial.

Synthetic Complexity: The synthesis of complex, multi-substituted heterocyclic systems can be challenging and resource-intensive, potentially hindering the exploration of broad chemical space.

The compound this compound and its analogues are situated at the intersection of these research trends and challenges. While the fundamental building blocks are well-established, the specific combination and substitution patterns offer opportunities for the discovery of novel bioactive molecules. Future research in this area will likely focus on a more detailed understanding of the SAR for this scaffold against a wider range of biological targets, as well as the development of more efficient synthetic routes to access a greater diversity of analogues.

| Research Area | Focus | Relevance to this compound |

| Novel Synthesis | Efficient and stereoselective methods | Enabling the synthesis of diverse and complex analogues. |

| Multi-Target Design | Single molecules acting on multiple targets | The scaffold is suitable for presenting multiple pharmacophores. |

| Fragment-Based Discovery | Using small heterocyclic fragments as starting points | Piperazine and piperidine are common and effective fragments. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-4-(piperidin-4-ylmethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3/c1-2-14-7-9-15(10-8-14)11-12-3-5-13-6-4-12/h12-13H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPNLLWZWMVFOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Ethyl 4 Piperidin 4 Ylmethyl Piperazine and Its Derivatives

Elucidation of Optimal Synthetic Routes for 1-Ethyl-4-(piperidin-4-ylmethyl)piperazine

The synthesis of this compound can be strategically approached through several convergent synthetic routes. A highly efficient and commonly employed method is reductive amination. This approach involves the coupling of a piperidine (B6355638) derivative bearing a reactive carbonyl group or its equivalent at the 4-position with 1-ethylpiperazine.

A plausible and optimal synthetic route commences with a protected piperidine-4-carboxaldehyde. The use of a protecting group on the piperidine nitrogen, such as a tert-butoxycarbonyl (Boc) group, is crucial to prevent unwanted side reactions. The synthesis can be delineated in the following key steps:

Preparation of the Piperidine Precursor : The synthesis would typically start from a commercially available piperidine derivative. For instance, N-Boc-piperidine-4-carboxylic acid can be reduced to the corresponding alcohol, which is then oxidized to the aldehyde, N-Boc-piperidine-4-carboxaldehyde.

Reductive Amination : The core coupling reaction involves the condensation of N-Boc-piperidine-4-carboxaldehyde with 1-ethylpiperazine to form an intermediate iminium ion. This is subsequently reduced in situ to yield the desired N-Boc-1-ethyl-4-(piperidin-4-ylmethyl)piperazine. A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride being a mild and selective option.

Deprotection : The final step involves the removal of the Boc protecting group from the piperidine nitrogen. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM), to afford the final product, this compound.

An alternative, yet similar, strategy can be employed starting from N-Boc-4-piperidone. Reductive amination of the ketone with 1-ethylpiperazine would yield a direct linkage between the piperidine ring and the piperazine (B1678402) nitrogen. However, to achieve the desired methylene (B1212753) linker present in the target molecule, a different approach is necessary.

A method analogous to the synthesis of 1-methyl-4-(4-piperidinyl)piperazine can be adapted. chemicalbook.comgoogle.com This would involve the reductive amination of N-tert-butoxycarbonyl-4-piperidone with 1-ethylpiperazine. chemicalbook.com The reaction is typically carried out in a solvent such as dichloromethane. chemicalbook.com The resulting intermediate is then deprotected using a strong acid like hydrochloric acid to yield the final product. chemicalbook.com

| Step | Reactants | Reagents and Conditions | Product |

| 1 | N-tert-butoxycarbonyl-4-piperidone, 1-Ethylpiperazine | Dichloromethane, 0°C to room temperature, 16h | N-tert-butoxycarbonyl-1-ethyl-4-(piperidin-4-yl)piperazine |

| 2 | N-tert-butoxycarbonyl-1-ethyl-4-(piperidin-4-yl)piperazine | Methanol, Concentrated Hydrochloric Acid, 40°C, 12h | 1-Ethyl-4-(piperidin-4-yl)piperazine |

Development and Optimization of Synthetic Protocols for Structurally Related Analogues

The development of synthetic protocols for analogues of this compound allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. Optimization of these protocols focuses on improving yields, reducing reaction times, and enhancing the purity of the final products.

Variation of the N-substituent on the Piperazine Ring:

The ethyl group on the piperazine nitrogen can be readily replaced with a variety of other alkyl or aryl groups. This is typically achieved by using the appropriately substituted piperazine in the reductive amination step. For example, using N-methylpiperazine would yield the corresponding methyl analogue. google.com The reaction conditions for the reductive amination generally remain similar, although minor adjustments in temperature or reaction time may be necessary depending on the steric and electronic properties of the substituted piperazine.

Modification of the Linker between the Two Rings:

The methylene linker can also be modified. For instance, a direct link between the piperidine and piperazine rings can be achieved by the reductive amination of a piperidone with a substituted piperazine, as previously mentioned. To introduce longer alkyl chains, a multi-step synthesis would be required, potentially involving the alkylation of the piperazine nitrogen with a piperidine derivative carrying a suitable leaving group, such as a tosylate or a halide, on an extended alkyl chain.

Substitution on the Piperidine Ring:

Introducing substituents on the piperidine ring can significantly impact the pharmacological properties of the resulting analogues. This can be achieved by starting with a appropriately substituted piperidinone or piperidine-4-carboxaldehyde. For example, using a 3-substituted or 2,6-disubstituted piperidinone in the initial reductive amination step would lead to analogues with substitution on the piperidine ring. nih.gov

The optimization of these synthetic protocols often involves screening different solvents, bases, and reducing agents. For instance, in a patent describing the synthesis of 1-methyl-4-(4-piperidinyl)piperazine hydrochloride, various solvents like methanol, ethanol, and dichloromethane, and bases such as sodium carbonate and triethylamine were proposed, highlighting the scope for optimization. google.com

| Analogue Type | Key Starting Materials | Synthetic Strategy |

| N-Alkyl/Aryl Piperazine Analogues | Substituted Piperazine, N-Boc-piperidine-4-carboxaldehyde | Reductive Amination |

| Direct Linkage Analogues | Substituted Piperazine, N-Boc-4-piperidone | Reductive Amination |

| Piperidine Ring Substituted Analogues | Substituted N-Boc-4-piperidone | Reductive Amination |

Strategies for Targeted Chemical Modifications and Diversification of the Scaffold

The this compound scaffold offers multiple points for chemical modification, allowing for the creation of diverse libraries of compounds for biological screening.

Functionalization of the Piperidine Nitrogen:

The secondary amine of the piperidine ring is a prime site for modification. A variety of functional groups can be introduced through N-alkylation, N-acylation, or N-arylation reactions. For instance, reaction with an alkyl halide in the presence of a base can introduce a range of alkyl groups. researchgate.net Acylation with acid chlorides or anhydrides can yield the corresponding amides. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl substituents.

Functionalization of the Piperazine Moiety:

While the 1-position of the piperazine is occupied by an ethyl group, the 4-position is attached to the piperidine methyl group. Further diversification of the piperazine ring itself would require starting with a different piperazine derivative in the initial synthesis. For instance, using a piperazine with a functional group on one of the nitrogen atoms that can be later modified would allow for further diversification.

Modification of the Piperidine Ring Carbon Skeleton:

More advanced strategies can be employed to functionalize the carbon skeleton of the piperidine ring. This can involve the use of pre-functionalized piperidine starting materials. For example, rhodium-catalyzed C-H functionalization has been used to introduce substituents at various positions on the piperidine ring, offering a powerful tool for late-stage diversification. nih.gov

These diversification strategies are crucial for fine-tuning the properties of the lead compound and for exploring new chemical space in the quest for novel therapeutic agents.

| Modification Site | Reaction Type | Potential Reagents | Resulting Functional Group |

| Piperidine Nitrogen | N-Alkylation | Alkyl halides, Base | N-Alkyl |

| Piperidine Nitrogen | N-Acylation | Acid chlorides, Anhydrides | N-Acyl |

| Piperidine Nitrogen | N-Arylation | Aryl halides, Palladium catalyst | N-Aryl |

| Piperidine Ring | C-H Functionalization | Rhodium catalysts, Diazo compounds | Substituted Piperidine |

Pharmacological Characterization and Receptor Interaction Profiles of 1 Ethyl 4 Piperidin 4 Ylmethyl Piperazine

In Vitro Receptor Binding Affinity and Selectivity Studies

The presence of the piperazine (B1678402) and piperidine (B6355638) moieties in 1-Ethyl-4-(piperidin-4-ylmethyl)piperazine suggests a broad spectrum of activity at various G-protein coupled receptors (GPCRs) and other targets in the central nervous system (CNS). The nature of the substituents on these rings and the linker connecting them are critical determinants of binding affinity and selectivity.

Dopamine (B1211576) Receptor Subtype Ligand Profiling and Binding Kinetics

Piperazine derivatives are well-known for their interaction with dopamine receptors, particularly the D2 and D3 subtypes. The N-arylpiperazine scaffold is a common feature in many dopaminergic ligands. In the case of this compound, the N-substitution is an ethyl group, which is expected to influence its affinity and selectivity. Generally, N-substitution on the piperazine ring can accommodate various groups, and while aryl groups often confer high affinity, smaller alkyl groups like ethyl are also tolerated.

Studies on related series of N-substituted piperazine derivatives have shown that the nature of the substituent plays a crucial role in determining the affinity for D2 and D3 receptors. For instance, in a series of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol analogues, various N-substitutions on the piperazine ring were well-tolerated, maintaining high affinity and selectivity for the D3 receptor nih.gov. While these are more complex molecules, the principle of N-substitution influencing affinity is relevant. The ethyl group in this compound is a small, lipophilic group which may contribute to a moderate affinity for dopamine receptors. The piperidine moiety can also contribute to binding, potentially interacting with accessory binding pockets.

| Compound Analogue | Dopamine Receptor Subtype | Binding Affinity (Ki, nM) |

| Analogue A (N-arylpiperazine) | D2 | 15.5 |

| D3 | 0.8 | |

| Analogue B (N-alkylpiperazine) | D2 | 89.2 |

| D3 | 12.1 |

This table presents hypothetical binding affinity data for representative N-aryl and N-alkyl piperazine analogues at D2 and D3 dopamine receptors to illustrate the influence of the N-substituent on affinity.

Sigma Receptor Subtype (σ1R, σ2R) Agonism and Antagonism

The sigma receptor family, comprising σ1 and σ2 subtypes, are intracellular chaperones that can be modulated by a wide range of compounds, including many piperazine and piperidine derivatives. The piperidine moiety, in particular, has been identified as a key structural element for high affinity at the σ1 receptor nih.gov. In dual-ligand studies targeting both histamine (B1213489) H3 and sigma-1 receptors, compounds containing a piperidine core consistently showed higher affinity for σ1R compared to their piperazine counterparts nih.gov.

| Compound Analogue | σ1R Affinity (Ki, nM) | σ2R Affinity (Ki, nM) | σ1R/σ2R Selectivity |

| Piperidine-containing Analogue | 3.64 | 150 | 41.2 |

| Piperazine-containing Analogue | 1531 | 850 | 0.55 |

This table provides representative binding affinity data for analogous piperidine and piperazine-containing compounds at sigma-1 and sigma-2 receptors, highlighting the influence of the core heterocyclic ring on affinity and selectivity.

Histamine Receptor Subtype (H3R) Modulation and Functional Assays

The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. Many piperazine derivatives have been investigated as H3 receptor antagonists. The N-substituent on the piperazine ring is a key determinant of H3R affinity. While many potent H3R antagonists are N-acyl or N-aryl piperazines, N-alkyl substitution can also lead to compounds with significant affinity nih.govresearchgate.net.

| Compound Analogue | hH3R Affinity (Ki, nM) |

| N-Acyl Piperazine Analogue | 25 |

| N-Pyridylpiperazine Analogue | 150 |

| N-Alkyl Piperazine Analogue | >1000 |

This table shows representative binding affinity data for different classes of N-substituted piperazine derivatives at the human H3 receptor, illustrating the impact of the substituent on affinity.

Muscarinic Receptor Subtype (M4) Antagonism and Efficacy

Muscarinic acetylcholine receptors are involved in a wide range of physiological functions, and antagonists of these receptors have therapeutic applications. Both piperidine and piperazine scaffolds can be found in muscarinic receptor antagonists. Structure-activity relationship studies of diphenylsulfone muscarinic antagonists have shown that piperidine analogues exhibit a distinct SAR compared to their piperazine counterparts, with some piperidine derivatives showing high selectivity and improved potency for the M2 receptor nih.gov. While the focus of this section is the M4 receptor, the principle of the core structure influencing selectivity is important.

The interaction of piperidine-based ligands with muscarinic receptors is well-documented. The basic nitrogen of the piperidine ring is often a key interaction point. For this compound, the presence of two basic nitrogens in spatially distinct locations could allow for various binding modes. Without direct data, it is difficult to predict the efficacy and selectivity for the M4 subtype specifically. However, based on the general pharmacology of piperidine-containing compounds, an interaction with muscarinic receptors is plausible.

Serotonergic Receptor System Interactions and Receptor Selectivity

The arylpiperazine moiety is a classic pharmacophore for a wide range of serotonin (B10506) (5-HT) receptor subtypes, including 5-HT1A, 5-HT2A, and others. The nature of the aryl group and the length of the alkyl chain connecting it to another cyclic moiety are critical for affinity and selectivity. While this compound does not have an N-aryl substituent, the core piperazine structure is still relevant.

Studies on arylpiperazine derivatives have shown that the terminal part of the molecule significantly influences receptor interaction nih.gov. For this compound, the piperidin-4-ylmethyl group serves as the terminal fragment. The flexibility of the methylene (B1212753) linker and the conformational preferences of the piperidine ring will affect how the molecule fits into the binding pockets of different 5-HT receptor subtypes. It is conceivable that the compound may exhibit some affinity for certain serotonin receptors, although likely with a different profile compared to the high-affinity N-arylpiperazines.

| Compound Analogue | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |

| N-Arylpiperazine Analogue | 1.28 | 39.4 |

| N-Alkylpiperazine Analogue | >500 | >1000 |

This table presents representative binding affinity data for N-aryl and N-alkyl piperazine analogues at 5-HT1A and 5-HT2A receptors to illustrate the importance of the N-substituent for high affinity.

Gamma-Aminobutyric Acid (GABA) Receptor Engagement Mechanisms

The interaction of piperazine and piperidine derivatives with GABA receptors is less commonly a primary focus of drug design compared to their interactions with monoamine receptors. However, some studies have shown that piperidine-containing compounds can modulate GABAA receptors. For example, piperine, which contains a piperidine ring, has been shown to act as a modulator of GABAA receptors nih.govnih.gov.

Comprehensive Profiling Against Other Neurotransmitter Systems

The pharmacological profile of piperazine and piperidine derivatives extends beyond a single receptor system, often exhibiting a complex interplay with various neurotransmitter pathways. While comprehensive screening data for this compound is not extensively detailed in publicly available literature, the broader class of piperazine-containing compounds is known for its interaction with multiple targets within the central nervous system.

Many drugs incorporating a piperazine ring are recognized for their effects on different neurotransmitter systems. wikipedia.org For instance, certain piperazine derivatives have been investigated for their anxiolytic-like activities, which may involve the serotonergic pathway. nih.gov Studies on related compounds, such as 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), have demonstrated anti-nociceptive and anti-inflammatory effects that are believed to be mediated through the serotonergic system. nih.gov Pre-treatment with a 5-HT1A antagonist was shown to antagonize the antinociceptive effects of LQFM-008, suggesting a direct or indirect interaction with this serotonin receptor subtype. nih.govnih.gov

Furthermore, research into piperidine analogues has revealed high-affinity interactions with the dopamine transporter (DAT), as well as the norepinephrine and serotonin transporters (NET and SERT, respectively). nih.gov This highlights the potential for compounds with the piperidine-piperazine scaffold to modulate monoamine reuptake, a key mechanism in the treatment of various neuropsychiatric disorders. The substitution pattern on the piperidine and piperazine rings plays a crucial role in determining the affinity and selectivity for these transporters. nih.gov

It is also noteworthy that many piperazine compounds exhibit anthelmintic properties by acting as agonists at inhibitory GABA (γ-aminobutyric acid) receptors in parasites. wikipedia.orgdrugbank.com While the selectivity for invertebrate GABA receptors is a key feature for this therapeutic application, it underscores the potential for this chemical moiety to interact with GABAergic systems. wikipedia.org

Mechanistic Investigations of this compound's Actions

Analysis of Downstream Molecular Targets and Signal Transduction Pathways

The activation of a receptor by a ligand such as this compound initiates a cascade of intracellular events known as signal transduction. While specific studies on the downstream signaling of this particular compound are limited, the mechanisms of related piperazine and piperidine derivatives at their respective receptors offer insights into potential pathways.

For compounds acting on G protein-coupled receptors (GPCRs), such as serotonin or histamine receptors, ligand binding typically leads to a conformational change in the receptor, activating associated G proteins. This, in turn, can modulate the activity of effector enzymes like adenylyl cyclase or phospholipase C, leading to changes in the levels of second messengers such as cyclic AMP (cAMP) and inositol trisphosphate (IP3)/diacylglycerol (DAG). These second messengers then activate protein kinases that phosphorylate a variety of downstream targets, ultimately altering cellular function.

In the context of sigma receptors, which are not classical GPCRs, the signaling mechanisms are more diverse. Sigma-1 receptors are chaperone proteins located at the endoplasmic reticulum-mitochondrion interface and are known to modulate calcium signaling between these organelles. nih.gov Ligand binding to the sigma-1 receptor can influence a variety of ion channels and signaling proteins, thereby affecting neuronal excitability and plasticity. nih.gov Functional assays have revealed that some piperidine/piperazine-based compounds act as sigma-1 receptor agonists. nih.gov

The table below summarizes potential downstream signaling pathways based on the receptor interactions of related piperazine and piperidine compounds.

| Receptor Family | Potential Downstream Signaling Pathways |

| Serotonin Receptors (e.g., 5-HT1A) | Inhibition of adenylyl cyclase, leading to decreased cAMP levels; Activation of G protein-coupled inwardly-rectifying potassium channels (GIRKs). |

| Dopamine Transporter (DAT) | Modulation of dopamine reuptake, influencing synaptic dopamine levels and downstream signaling through dopamine receptors. |

| Sigma-1 Receptor | Regulation of intracellular Ca2+ signaling; Modulation of ion channels (e.g., K+ channels, NMDA receptors); Interaction with other signaling proteins. |

Influence of Protonation State on Receptor Recognition and Ligand Efficacy at Physiological pH

The basicity of the nitrogen atoms in the piperazine and piperidine rings means that these compounds are likely to be protonated at physiological pH (around 7.4). This protonation state is critical for receptor recognition and binding, as the resulting positive charge can form key ionic interactions with acidic amino acid residues in the binding pockets of receptors.

Computational studies on similar piperidine/piperazine-based compounds have shown that the ability to bind to sigma receptors is in good agreement with their protonation states. nih.gov The presence of a protonated amine is considered important for this interaction. nih.gov For instance, in a series of piperidine/piperazine derivatives, compounds with poor basicity failed to bind to either sigma-1 or sigma-2 receptors. nih.gov

The pKa of the piperazine moiety is significantly influenced by the chemical groups attached to it. nih.gov Alkylation of the nitrogen atoms, as in this compound, affects the basicity and, consequently, the percentage of protonated species at a given pH. nih.gov This fine-tuning of the pKa can have a substantial impact on the electrostatic interactions with the receptor, thereby influencing binding affinity and ligand efficacy.

For example, a comparison of a piperazine-containing compound and its piperidine analogue revealed a significant difference in their inhibitory potency at the sigma-1 receptor, which was attributed to a change in the protonation state at physiological pH. nih.gov The protonated nitrogen atom of the piperidine ring in a related series of compounds was found to form a crucial salt bridge with an aspartate residue (Asp114) in the histamine H3 receptor. nih.gov

In Vivo Preclinical Efficacy Studies of this compound and Analogues

Evaluation in Animal Models of Neurological and Neuropsychiatric Disorders

For example, the piperazine derivative 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester (LQFM008) has been evaluated for its anxiolytic-like profile in mice. nih.gov In behavioral tests such as the elevated plus-maze and the light-dark box, this compound demonstrated anxiolytic-like activity. nih.gov This effect was antagonized by a 5-HT1A receptor antagonist, suggesting the involvement of the serotonergic system in its mechanism of action. nih.gov

The therapeutic potential of piperazine and piperidine derivatives often stems from their ability to modulate multiple receptor systems. For instance, dual-acting antagonists of the histamine H3 and sigma-1 receptors have been investigated for their potential in treating neurological disorders. acs.org

Assessment of Antinociceptive Properties in Preclinical Pain Models

The potential of piperazine and piperidine derivatives as analgesic agents has been explored in various preclinical pain models. The antinociceptive effects of these compounds are often linked to their interaction with systems known to be involved in pain modulation, such as the serotonergic and opioid systems, as well as sigma receptors.

A study on the piperazine derivative LQFM-008 demonstrated its antinociceptive effects in both the neurogenic and inflammatory phases of the formalin test in mice. nih.gov Furthermore, in the tail-flick and hot-plate tests, which are models of acute thermal pain, treatment with LQFM-008 increased the latency to the thermal stimulus, indicating a centrally mediated analgesic effect. nih.gov

The antagonism of sigma-1 receptors is a known mechanism for enhancing opioid-induced analgesia. nih.gov In line with this, piperidine-based sigma-1 receptor antagonists have been shown to potentiate the antinociceptive effects of the opioid agonist loperamide in a mechanical pain model in mice. nih.govacs.org This synergistic effect highlights the potential of targeting sigma-1 receptors with piperidine-containing compounds for the development of novel pain therapies. nih.govacs.org

The table below summarizes the findings from preclinical pain models for related piperazine and piperidine derivatives.

| Compound/Class | Pain Model | Key Findings |

| 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) | Formalin Test | Reduced licking time in both neurogenic and inflammatory phases. nih.gov |

| 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) | Tail Flick & Hot Plate Tests | Increased latency to thermal stimulus. nih.gov |

| Piperidine-based Sigma-1 Receptor Antagonists | Mechanical Pain Model (with Loperamide) | Potentiated the antinociceptive effect of loperamide. nih.govacs.org |

Investigation of Anti-Infective Capabilities (e.g., Antimicrobial, Antiparasitic)

Comprehensive studies detailing the antimicrobial or antiparasitic activities of this compound are not readily found in the reviewed literature. The piperazine and piperidine rings are common scaffolds in compounds with known anti-infective properties. For instance, various derivatives of these heterocycles have been explored for their potential as antibacterial, antifungal, and antiparasitic agents. However, specific experimental data, such as minimum inhibitory concentrations (MICs) or efficacy in preclinical infection models for this compound, has not been identified.

Exploration of Antiproliferative Activity in Oncological Research Models

There is a notable absence of published research specifically evaluating the antiproliferative effects of this compound in cancer cell lines or other oncological models. The piperazine and piperidine moieties are integral to the structure of several approved and investigational anticancer drugs. These scaffolds often contribute to the molecules' pharmacokinetic properties and their ability to interact with various biological targets implicated in cancer progression. Despite the prevalence of these structural motifs in oncology, dedicated studies on the cytotoxic or cytostatic potential of this compound are not apparent in the current body of scientific literature.

Studies in Preclinical Models of Metabolic Disorders (e.g., Antidiabetic)

Specific preclinical data on the effects of this compound in models of metabolic disorders, such as diabetes, is not available in the public domain. While the piperazine and piperidine cores are present in some compounds investigated for their antidiabetic properties, there is no direct evidence from the literature to suggest that this compound has been specifically studied for its potential to modulate glucose metabolism or other related pathways.

Structure Activity Relationship Sar Analysis of 1 Ethyl 4 Piperidin 4 Ylmethyl Piperazine Derivatives

Deconstruction of Structural Elements Critical for Pharmacological Activity and Potency

The pharmacological activity of 1-Ethyl-4-(piperidin-4-ylmethyl)piperazine derivatives is intrinsically linked to its three primary structural components: the N-ethylpiperazine moiety, the 4-methylenepiperidine (B3104435) core, and the interconnecting methylene (B1212753) linker. Each of these elements plays a distinct role in the molecule's interaction with biological targets.

The piperazine (B1678402) ring is a common feature in many centrally acting agents. researchgate.net Its two nitrogen atoms provide a combination of a large polar surface area and structural rigidity, which can enhance water solubility and oral bioavailability. eurekaselect.com The basicity of these nitrogens is a critical factor, as they can exist in a protonated state at physiological pH, enabling ionic interactions with target receptors. rsc.org The "distal" nitrogen (N1), bearing the ethyl group, and the "proximal" nitrogen (N4), connected to the linker, can have different impacts on affinity and selectivity. Studies on related piperazine-containing compounds have shown that both basic nitrogen atoms can be essential for optimal receptor binding. researchgate.net

The ethyl group on the N1 position of the piperazine ring is a key lipophilic feature. N-alkylation of piperazines can significantly influence their pharmacokinetic and pharmacodynamic properties. For instance, in a series of CXCR4 antagonists, an ethyl-substituted piperazine demonstrated better potency compared to a methyl-substituted analogue, although it was accompanied by a decrease in microsomal stability in some species. nih.gov This highlights the delicate balance between potency and metabolic stability that must be considered when modifying this position.

The piperidin-4-ylmethyl moiety serves as a crucial anchoring group. The piperidine (B6355638) ring itself is a prevalent structure in a wide array of biologically active natural products and synthetic pharmaceuticals. lifechemicals.com Its three-dimensional shape and limited number of rotatable bonds can facilitate specific interactions with protein targets that are not achievable with flat aromatic rings. lifechemicals.com The substitution at the 4-position of the piperidine ring is a common strategy in drug design to orient functional groups towards specific binding pockets.

The methylene linker connecting the piperazine and piperidine rings provides a degree of conformational flexibility. The length and nature of this linker are critical for determining the optimal spatial orientation of the two heterocyclic rings for effective receptor interaction. While a simple methylene linker offers some rotational freedom, its length is a key determinant of activity. For example, in a series of histamine (B1213489) H3 receptor antagonists with a piperazine core, extending the alkyl chain length led to a decrease in affinity. nih.gov

Impact of Piperazine and Piperidine Ring Substitutions on Target Affinity and Selectivity Profiles

Modifications to both the piperazine and piperidine rings of the this compound scaffold can profoundly affect target affinity and selectivity.

Piperazine Ring Substitutions:

The substitution on the N1 nitrogen of the piperazine ring is a primary determinant of the molecule's pharmacological profile. While the parent compound features an ethyl group, variations at this position can modulate potency and selectivity. In studies of pyrazine-2-carboxamide derivatives as EML4-ALK inhibitors, the ethyl derivative showed the most potent inhibitory activity. nii.ac.jp In another study on CXCR4 antagonists, the ethyl-substituted piperazine analog was found to be the most promising in the series, exhibiting good potency and improved permeability. nih.gov

The basicity of the piperazine nitrogens is also a critical factor. The introduction of electron-withdrawing groups near the piperazine ring can lower the pKa of the nitrogen atoms, which in turn affects the protonation state at physiological pH and can influence receptor interactions. rsc.org For instance, linking a piperazine ring via an amide bond can reduce its basicity. rsc.org

Piperidine Ring Substitutions:

Substitutions on the piperidine ring offer another avenue for modulating the pharmacological activity of this scaffold. The piperidine ring is often a key structural element for affinity towards certain targets, such as the sigma-1 receptor. nih.govacs.org In a series of dual histamine H3 and sigma-1 receptor antagonists, replacing a piperazine ring with a piperidine ring significantly enhanced affinity for the sigma-1 receptor while maintaining high affinity for the H3 receptor. nih.govacs.org

The position of substitution on the piperidine ring is also crucial. For example, in a series of anticancer agents, the presence of a methyl group at the 3 or 4-position of the piperidine ring was associated with the highest anticancer activity. ajchem-a.com Functionalization at the 4-position of the piperidine ring is a common strategy in drug design, and the nature of the substituent at this position can dramatically alter the biological activity. nih.gov

| Modification | Ring | Effect on Activity | Example Compound Series |

| N-Ethyl Substitution | Piperazine | Potent inhibitory activity | EML4-ALK inhibitors nii.ac.jp |

| N-Ethyl Substitution | Piperazine | Improved potency and permeability | CXCR4 antagonists nih.gov |

| Replacement with Piperidine | - | Enhanced sigma-1 receptor affinity | Histamine H3/sigma-1 antagonists nih.govacs.org |

| Methyl Substitution | Piperidine | Increased anticancer activity | Piperidine-substituted sulfonamides ajchem-a.com |

Influence of Alkyl Linker Length and Branching on Bioactivity and Receptor Interactions

The alkyl linker that connects the piperazine and piperidine moieties in this compound plays a pivotal role in defining the spatial relationship between these two key pharmacophores. The length, rigidity, and branching of this linker can significantly impact the compound's ability to adopt the optimal conformation for binding to its biological target.

The length of the linker is a critical parameter. In many G-protein coupled receptor (GPCR) ligands, a specific linker length is required to bridge two binding sites or to position a pharmacophore correctly within a single binding pocket. For instance, in a series of piperazine derivatives targeting the histamine H3 receptor, an extension of the alkyl chain length from two to three carbons resulted in a decrease in binding affinity. nih.gov This suggests that for certain targets, a shorter linker is preferred to maintain the optimal distance and orientation between the heterocyclic rings.

The introduction of rigidity into the linker can also have a profound effect on bioactivity. While a flexible linker allows the molecule to adopt various conformations, a more rigid linker can pre-organize the molecule into a bioactive conformation, which can lead to an increase in affinity. The insertion of a piperazine or piperidine ring into a linker is a known strategy to increase rigidity and potentially improve activity. rsc.org

Branching on the alkyl linker can also influence activity. The introduction of substituents on the linker can introduce steric hindrance that may be detrimental to binding, or it can provide additional points of interaction with the receptor, potentially increasing affinity. However, in many cases, a simple, unbranched linker is preferred.

| Linker Modification | Effect on Bioactivity | Rationale |

| Increased Length | Often decreases affinity | May disrupt optimal positioning of pharmacophores in the binding site. nih.gov |

| Increased Rigidity | Can increase affinity | Pre-organizes the molecule into a bioactive conformation. rsc.org |

| Branching | Variable effects | Can introduce beneficial interactions or detrimental steric hindrance. |

Rational Design Principles for Enhanced Potency, Selectivity, and Biological Performance

The rational design of derivatives of this compound aims to optimize its pharmacological properties by systematically modifying its structure based on an understanding of its SAR. Key principles in this process include modulating basicity, lipophilicity, and conformational flexibility.

Modulating Basicity for Improved Selectivity and Pharmacokinetics:

The basicity of the piperazine nitrogens is a key handle for tuning the properties of these molecules. Fine-tuning the pKa of the piperazine ring can influence its protonation state at physiological pH, which in turn affects its ability to form ionic bonds with target receptors and influences its absorption, distribution, metabolism, and excretion (ADME) properties. rsc.org For example, introducing electron-withdrawing groups adjacent to the piperazine ring can lower its basicity, which may be desirable for certain targets or to improve cell permeability.

Optimizing Lipophilicity for Enhanced Bioavailability:

Conformational Constraint for Increased Potency and Selectivity:

Introducing conformational constraints into the molecule can be a powerful strategy for enhancing potency and selectivity. This can be achieved by introducing rigidifying elements into the linker or by creating cyclic analogs. By locking the molecule into a bioactive conformation, the entropic penalty of binding is reduced, which can lead to a significant increase in affinity.

Structure-Based Design and Bioisosteric Replacement:

Where the three-dimensional structure of the biological target is known, structure-based drug design can be employed to rationally design modifications that enhance binding. This can involve introducing substituents that form specific hydrogen bonds or hydrophobic interactions with amino acid residues in the binding pocket.

Bioisosteric replacement is another important strategy. For example, replacing the piperazine ring with a piperidine ring has been shown to be a successful strategy for shifting selectivity towards the sigma-1 receptor. nih.govacs.org Similarly, other heterocyclic rings can be explored as bioisosteres for the piperazine or piperidine moieties to fine-tune the pharmacological profile.

| Design Principle | Structural Modification | Desired Outcome |

| Modulate Basicity | Introduce electron-withdrawing/donating groups near piperazine | Optimize receptor interactions and ADME properties rsc.org |

| Optimize Lipophilicity | Add polar or non-polar substituents | Improve oral bioavailability |

| Conformational Constraint | Rigidify linker or cyclize the molecule | Enhance potency and selectivity |

| Bioisosteric Replacement | Replace piperazine/piperidine with other heterocycles | Modulate target affinity and selectivity nih.govacs.org |

Computational and Theoretical Investigations of 1 Ethyl 4 Piperidin 4 Ylmethyl Piperazine

Molecular Docking Simulations for Ligand-Receptor Binding Modes and Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method helps in understanding the binding mode and affinity, which are critical for drug design. For 1-Ethyl-4-(piperidin-4-ylmethyl)piperazine, docking simulations would be employed to screen its potential against various biological targets known to interact with piperazine (B1678402) and piperidine (B6355638) moieties, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes. nih.govmdpi.com

Studies on similar arylpiperazine and piperidine derivatives have shown significant affinity for targets like dopamine (B1211576) D2 receptors, serotonin (B10506) receptors, and sigma receptors. nih.govnih.govnih.gov A docking simulation of this compound into the active site of a target like the dopamine D2 receptor would likely show key interactions. The protonated nitrogen atoms of the piperazine and piperidine rings are expected to form crucial salt bridges or hydrogen bonds with acidic residues, such as an aspartic acid (Asp) in the binding pocket. nih.gov The ethyl group and the aliphatic rings would likely engage in hydrophobic and van der Waals interactions with nonpolar residues.

A hypothetical molecular docking study could yield results similar to those observed for related dopaminergic ligands. nih.gov The analysis would focus on identifying the specific amino acid residues involved in the interaction and calculating a docking score or binding energy, which estimates the binding affinity.

Table 1: Hypothetical Molecular Docking Results for this compound against a GPCR Target

| Parameter | Predicted Value/Interaction | Significance |

|---|---|---|

| Binding Energy | -8.5 kcal/mol | Indicates a potentially strong and stable binding interaction. |

| Hydrogen Bonds | Piperazine N-H with Asp114 | Anchors the ligand in the binding pocket, crucial for affinity. |

| Ionic Interactions | Piperidine N+ with Asp114 | A primary stabilizing force for many aminergic GPCR ligands. nih.gov |

| Hydrophobic Interactions | Ethyl group with Val115, Leu94 | Contributes to binding affinity and specificity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govbio-hpc.eu To develop a QSAR model for this compound, a dataset of structurally similar compounds with experimentally measured biological activities would be required. These models are powerful tools for predicting the activity of new, unsynthesized compounds and for optimizing lead structures. nih.gov

QSAR studies on aryl alkanol piperazine derivatives have identified several molecular descriptors that significantly influence biological activity. nih.gov These descriptors fall into several categories:

Electronic Descriptors: Such as the Highest Occupied Molecular Orbital (HOMO) energy, which can relate to the molecule's ability to donate electrons.

Topological Descriptors: Which describe the atomic connectivity and shape of the molecule.

Quantum-Chemical Descriptors: Including dipole moment and atomic charges, which influence how the molecule interacts with the polar environment of a receptor binding site. nih.gov

Table 2: Key Molecular Descriptor Classes for a Predictive QSAR Model

| Descriptor Class | Example Descriptors | Potential Influence on Biological Activity |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment | Governs electrostatic interactions and reaction propensity. nih.gov |

| Steric/Topological | Molecular Weight, Principal Moments of Inertia (PMI) | Relates to the size and shape fit within the receptor pocket. nih.gov |

| Hydrophobicity | LogP (Partition Coefficient) | Affects membrane permeability and hydrophobic interactions in the binding site. |

| Atom-Type Counts | Number of H-bond donors/acceptors | Directly relates to the potential for forming specific hydrogen bonds with the target. |

Advanced Pharmacophore Development and Virtual Screening for Novel Ligands

A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors/acceptors, hydrophobic centers, and ionizable groups—that are necessary for a molecule to bind to a specific biological target. nih.govnih.gov A pharmacophore model can be developed based on the structure of an active ligand like this compound. simulations-plus.com

The key pharmacophoric features of this compound would include:

Two Positive Ionizable (PI) Features: Corresponding to the two basic nitrogen atoms in the piperidine and piperazine rings, which would be protonated at physiological pH.

Hydrophobic (HY) Features: Associated with the ethyl group and the aliphatic cyclic systems.

This 3D pharmacophore model can then be used as a query for virtual screening of large chemical databases. nih.govnih.gov The goal of virtual screening is to identify other, structurally diverse molecules that match the pharmacophore model and are therefore likely to have similar biological activity. nih.govresearchgate.net This process is a cost-effective method for discovering novel chemical scaffolds that could be developed into new therapeutic agents. tandfonline.com

Table 3: Pharmacophoric Features of this compound

| Feature Type | Location on Molecule | Role in Receptor Binding |

|---|---|---|

| Positive Ionizable (PI) | Piperazine Nitrogen (N1) | Potential for ionic interaction or hydrogen bonding. |

| Positive Ionizable (PI) | Piperidine Nitrogen | Key interaction point, often forming a salt bridge with acidic residues. nih.gov |

| Hydrophobic (HY) | Ethyl Group | Contributes to binding via van der Waals forces. |

| Hydrophobic (HY) | Piperidine & Piperazine Rings | Interacts with nonpolar pockets of the receptor. |

Conformational Analysis and Molecular Dynamics Simulations of Compound-Target Complexes

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the compound-target complex over time. nih.govresearchgate.net MD simulations model the movements of atoms and molecules, providing insights into the stability of the binding pose and the flexibility of the ligand and protein. researchgate.net

An MD simulation of the this compound-receptor complex would involve placing the docked structure in a simulated physiological environment (water, ions) and calculating the atomic motions over a period of nanoseconds to microseconds. uzh.ch Key analyses from the simulation include:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the ligand and protein backbone from their initial positions. A stable, low-fluctuation RMSD value over time suggests that the binding pose is stable. nih.govbioexcel.eu

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein or ligand are more flexible. It can highlight key residues that adjust to accommodate the ligand. researchgate.netresearchgate.net

Interaction Analysis: MD simulations allow for the monitoring of key interactions (like hydrogen bonds) throughout the simulation, confirming their stability and importance.

These simulations are crucial for validating docking results and understanding the dynamic nature of the ligand-receptor interaction, providing a more accurate picture of the binding event. researchgate.netrsc.org

Table 4: Goals and Outputs of Molecular Dynamics (MD) Simulations

| Analysis | Purpose | Typical Output |

|---|---|---|

| RMSD | To assess the structural stability of the ligand-protein complex over time. | A plot of RMSD vs. time. Stable systems show a plateau. researchgate.netrsc.org |

| RMSF | To identify flexible regions of the protein and ligand. | A plot showing fluctuation per residue or atom. |

| Hydrogen Bond Analysis | To determine the persistence of key hydrogen bonds identified in docking. | A timeline showing the presence/absence of specific H-bonds. |

| Binding Free Energy Calculation (MM/PBSA) | To provide a more accurate estimation of binding affinity. | An energy value (in kcal/mol) representing the strength of the interaction. tandfonline.com |

Translational Research Perspectives and Future Directions for 1 Ethyl 4 Piperidin 4 Ylmethyl Piperazine

Identification of Novel Therapeutic Avenues and Niche Applications for Piperazine-Piperidine Scaffolds

The piperazine (B1678402) ring is a prominent feature in a multitude of approved drugs, demonstrating a wide array of pharmacological activities. nih.govresearchgate.net Historically, this scaffold was primarily associated with central nervous system (CNS) activity; however, recent research has expanded its therapeutic potential to various other domains. nih.govresearchgate.net The modification of substituents on the piperazine nucleus can lead to significant differences in the medicinal properties of the resulting molecules. nih.govresearchgate.net

The combination of piperazine and piperidine (B6355638) rings, as seen in 1-Ethyl-4-(piperidin-4-ylmethyl)piperazine, offers a versatile platform for drug design. This hybrid scaffold has been explored for a range of therapeutic applications, largely due to its ability to interact with various biological targets.

Table 1: Therapeutic Areas for Piperazine-Containing Compounds

| Therapeutic Area | Examples of Investigated Activities |

| Central Nervous System (CNS) | Antipsychotic, Antidepressant, Anxiolytic, Neuroprotective |

| Oncology | Anticancer |

| Infectious Diseases | Antiviral, Antituberculosis, Antimalarial |

| Cardiovascular Diseases | Cardioprotective, Antianginal |

| Inflammatory Disorders | Anti-inflammatory |

| Metabolic Disorders | Antidiabetic |

| Other | Antihistamine, Analgesic, Imaging Agents |

This table is generated based on the diverse therapeutic applications of piperazine derivatives as reviewed in scientific literature. nih.govresearchgate.net

Niche applications for such scaffolds are also emerging. For instance, their use as imaging agents in diagnostics is an area of growing interest. nih.gov The ability to functionalize the piperazine and piperidine nitrogens allows for the attachment of various reporters for imaging modalities. Furthermore, the development of compounds targeting rare or neglected diseases represents a significant opportunity for these versatile scaffolds.

Development of Multi-Targeting Ligands Based on the this compound Scaffold

The multifactorial nature of many complex diseases, such as neurodegenerative disorders and cancer, has spurred the development of multi-target-directed ligands (MTDLs). researchgate.netnih.gov The this compound scaffold is well-suited for the design of MTDLs due to the presence of two distinct heterocyclic systems, each capable of interacting with different biological targets. researchgate.net

The piperazine moiety can be functionalized to interact with targets such as G-protein coupled receptors (GPCRs) or enzymes, while the piperidine portion can be modified to bind to other receptors or transporters. acs.org This strategy allows for the creation of single molecules that can modulate multiple pathways involved in a disease process, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance.

For example, in the context of Alzheimer's disease, a ligand based on this scaffold could be designed to inhibit cholinesterases and beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), while also exhibiting antioxidant properties. researchgate.netnih.gov The ethyl group on the piperazine nitrogen and the methylene (B1212753) linker between the two rings in this compound can also be modified to optimize binding affinities and pharmacokinetic properties for multiple targets. nih.gov

Advanced Methodological Approaches for Comprehensive Biological and Pharmacological Characterization

A thorough understanding of the biological and pharmacological properties of this compound and its analogues requires the application of advanced methodological approaches. The initial characterization would involve a comprehensive screening to identify its primary biological targets.

Table 2: Methodological Approaches for Characterization

| Category | Specific Methods | Purpose |

| Analytical Chemistry | High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy | Purity determination, structural elucidation, and quantification. nih.govauburn.eduresearchgate.net |

| In Vitro Pharmacology | Radioligand binding assays, Enzyme inhibition assays, Cell-based functional assays | Determination of binding affinities to receptors and transporters, measurement of enzyme inhibitory activity, and assessment of cellular responses. nih.gov |

| In Vivo Pharmacology | Animal models of disease (e.g., behavioral tests for CNS disorders), Pharmacokinetic studies | Evaluation of efficacy in a living organism, and determination of absorption, distribution, metabolism, and excretion (ADME) properties. nih.govnih.gov |

| Computational Modeling | Molecular docking, Molecular dynamics simulations, Quantitative Structure-Activity Relationship (QSAR) studies | Prediction of binding modes, understanding of dynamic interactions with targets, and guiding the design of more potent and selective analogues. nih.govacs.org |

This table outlines common methodologies used in the characterization of novel chemical entities.

High-throughput screening (HTS) can be employed to rapidly assess the activity of a library of derivatives against a wide range of biological targets. Subsequently, more focused in vitro and in vivo studies can be conducted to elucidate the mechanism of action and therapeutic potential of the most promising candidates. researchgate.net

Exploration of Related Patent Landscape Implications for Academic and Pre-Competitive Research

The patent landscape for piperazine and piperidine derivatives is extensive, reflecting their importance in drug discovery. nih.govresearchgate.net A thorough analysis of existing patents is crucial for academic and pre-competitive research to identify areas of innovation and avoid infringement. Patent reviews indicate that a wide variety of molecular designs incorporating the piperazine entity have been claimed for numerous therapeutic uses, including CNS disorders, cancer, and infectious diseases. nih.govresearchgate.net

For a novel scaffold like this compound, the patent landscape can inform the design of new chemical entities with unique intellectual property potential. By understanding which structural modifications and therapeutic applications have already been claimed, researchers can focus their efforts on developing truly novel compounds and treatment strategies. This can involve exploring new substitution patterns on the piperazine and piperidine rings or investigating previously unpatented therapeutic indications.

Collaboration between academic institutions and industry in the pre-competitive space can also be guided by patent analysis. Identifying areas with limited patent protection can foster partnerships aimed at exploring new biological targets and therapeutic avenues for this class of compounds.

Addressing Existing Research Gaps and Identifying Emerging Opportunities for Future Development

The most significant research gap concerning this compound is the lack of published data on its synthesis, characterization, and biological activity. This presents a clear opportunity for foundational research to explore the fundamental properties of this compound.

Key research questions that need to be addressed include:

What are the most efficient synthetic routes to this compound and its derivatives?

What are the primary biological targets of this compound?

Does it exhibit any promising therapeutic activities in preclinical models?

What is the structure-activity relationship (SAR) for this scaffold?

Emerging opportunities for future development lie in the systematic exploration of the chemical space around the this compound core. The creation of a diverse library of analogues with variations in the N-alkyl group on the piperazine, substituents on the piperidine ring, and the linker between the two heterocycles could lead to the discovery of novel therapeutic agents.

Furthermore, the application of this scaffold in emerging therapeutic areas, such as the treatment of rare and neglected diseases or as probes for chemical biology, represents an exciting avenue for future research. The inherent versatility of the piperazine-piperidine motif suggests that a dedicated research program focused on this compound could yield significant scientific and therapeutic advancements.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Ethyl-4-(piperidin-4-ylmethyl)piperazine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) are effective for introducing substituents to the piperazine ring . Optimize solvent polarity (e.g., dichloromethane for lipophilic intermediates) and temperature (20–50°C) to balance reaction kinetics and side-product formation. Monitor progress using TLC or LC-MS with Ascentis® Express C18 columns for separation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the ethyl and piperidinylmethyl substituents. Compare chemical shifts to analogs like 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine (δ ~2.5–3.5 ppm for piperazine protons) .

- HRMS : Validate molecular weight (expected m/z ~237.23 for CHN) with electrospray ionization (ESI) or MALDI-TOF.

- IR : Identify secondary amine stretches (~3300 cm) and C-N vibrations (~1250 cm) .

Q. How can researchers ensure purity and stability during storage?

- Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment (>95%). Store under inert gas (argon) at −20°C in amber vials to prevent oxidation. For analogs like 1-Acetyl-4-(4-hydroxyphenyl)piperazine, stability studies show degradation <5% over 6 months under these conditions .

Advanced Research Questions

Q. What strategies resolve contradictory data in receptor binding assays involving this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, ionic strength). For example:

- Radioligand Binding : Validate using competitive binding with reference standards (e.g., Levofloxacin RS for quinolone analogs) .

- Control Experiments : Include nonspecific binding blockers (e.g., 10 µM 1-Phenylpiperazine) to isolate target interactions .

- Data Normalization : Express results as % inhibition relative to positive controls (e.g., 1-(4-Fluorobenzyl)-4-(2-hydroxyethyl)piperazine) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding to targets (e.g., serotonin or dopamine receptors). Compare to structurally similar compounds like 1-[(4-Nitrophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine, which showed antiarrhythmic activity via ion channel modulation .

- QSAR Models : Corrogate substituent effects (e.g., ethyl vs. benzyl groups) on logP and IC values. For example, piperazine derivatives with logP >2.5 exhibit improved blood-brain barrier penetration .

Q. What in vitro assays are suitable for evaluating the compound’s pharmacokinetic properties?

- Methodological Answer :

- Metabolic Stability : Incubate with liver microsomes (human or rat) and quantify parent compound loss via LC-MS/MS. Reference methods for 1-Methyl-4-(2-(4-((1-methylethyl)thio)phenyl)-1-oxopropyl)piperazine suggest t >60 min indicates favorable stability .

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. Analogs like 2-(4-Fluorophenyl)piperazine showed low inhibition (IC >10 µM), reducing drug-drug interaction risks .

Data Contradiction and Optimization

Q. How to address inconsistent cytotoxicity results across cell lines?

- Methodological Answer :

- Cell Line Validation : Use authenticated lines (e.g., HEK293 vs. HeLa) and confirm receptor expression via qPCR. For example, 1-Benzyl-4-hydrazinylpiperidine showed variable IC values (5–50 µM) depending on EGFR expression levels .

- Assay Replicates : Perform triplicate experiments with internal controls (e.g., doxorubicin for apoptosis induction). Statistical analysis (ANOVA with post-hoc tests) can identify outliers .

Q. What experimental designs minimize byproduct formation during scale-up synthesis?

- Methodological Answer :

- Flow Chemistry : Continuous reactors reduce side reactions by precise control of residence time and temperature. For 1-(Chloroacetyl)-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine, this method improved yield from 65% to 85% .

- Purification : Use preparative HPLC with gradient elution (acetonitrile/water + 0.1% TFA) to isolate the target compound from analogs like 1-Allyl-4-(2-hydroxyethyl)-piperazine .

Safety and Compliance

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.